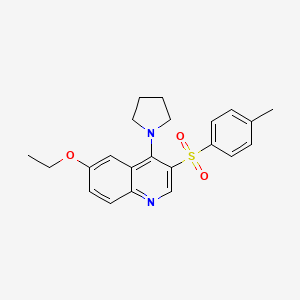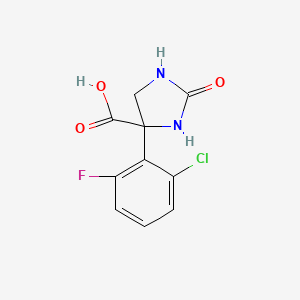![molecular formula C19H16F2N4O B2529849 N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-50-3](/img/structure/B2529849.png)
N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex molecule that appears to be related to a class of compounds involving pyridine carboxamide ligands and their potential for complexation with metals such as copper(II). These compounds have been synthesized and studied for their structural properties and potential applications, such as in the field of imaging for cancer diagnosis using positron emission tomography (PET) .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors like pyridine-2,6-dicarboxylic acid or 2,6-difluorobenzoic acid. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in nine steps with an overall chemical yield of 1%. This indicates the complexity and the low yield typically associated with the synthesis of such intricate molecules .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by extensive intramolecular hydrogen bonding interactions, as seen in the crystallographic analyses of related pyridine dicarboxamide ligands. These interactions are crucial for the stability and the final geometry of the molecule, which in turn influences its reactivity and potential for forming complexes with metals .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to form complexes with copper(II) ions. For example, the reaction of 2,6-bis(pyrazine-2-carboxamido)pyridine with copper(II) acetate monohydrate resulted in tricopper(II) complexes. Such reactions are indicative of the ligand's coordination capabilities and the formation of metal complexes with specific geometries, as confirmed by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups such as carboxamide, pyridine, and difluorophenyl. These groups contribute to properties like solubility, stability, and the ability to undergo specific chemical reactions, such as desmethylation or radiolabeling, which are essential for their potential use in medical imaging .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazines, pyridines, and pyrroles, are pivotal in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities and structural diversity. Research has explored their synthesis, properties, and applications, underscoring the importance of such compounds in developing new therapeutic agents and materials (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).
Metal–Organic Frameworks (MOFs)
Compounds with pyridine and pyrazine motifs have been utilized in constructing metal–organic frameworks (MOFs), which are critical for applications in catalysis, gas storage, and separation technologies. The structural characterization and properties of these MOFs, such as hydrogen bonding and framework stability, offer insights into designing more efficient and functional materials (Cati & Stoeckli-Evans, 2014).
Supramolecular Chemistry
The study of supramolecular interactions involving pyrazine and pyridine carboxamide derivatives highlights their potential in forming novel crystal structures. These interactions are fundamental in crystal engineering, where the aim is to design materials with specific properties based on the understanding of hydrogen bonding patterns and molecular recognition (Vishweshwar et al., 2002).
Antitubercular and Antibacterial Activities
The synthesis and biological evaluation of carboxamide derivatives, including those related to the compound , have shown significant antitubercular and antibacterial activities. These studies are crucial for the development of new therapeutic agents against resistant microbial strains (Bodige et al., 2020).
Organic Electronics and Photonics
Research into the electronic structure and photophysical properties of dihydropyrazine derivatives has provided valuable insights into the design of organic electronic and photonic materials. These studies focus on the synthesis, characterization, and application potential of these compounds in light-emitting diodes, solar cells, and sensors (Lukes et al., 2015).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O/c20-14-3-1-4-15(21)17(14)23-19(26)25-12-11-24-10-2-5-16(24)18(25)13-6-8-22-9-7-13/h1-10,18H,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWWLFJOXRVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)


![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)
![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)